molecular formula C10H17NO2S B2683830 4-(Oxane-4-carbonyl)thiomorpholine CAS No. 1258732-00-1

4-(Oxane-4-carbonyl)thiomorpholine

Cat. No.: B2683830
CAS No.: 1258732-00-1
M. Wt: 215.31
InChI Key: TXTCRBUQORWZGT-UHFFFAOYSA-N
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Description

4-(Oxane-4-carbonyl)thiomorpholine is a chemical compound with the molecular formula C10H17NO2S and a molecular weight of 215.32 g/mol . It is also known by its IUPAC name, 4-(tetrahydro-2H-pyran-4-ylcarbonyl)thiomorpholine . This compound is characterized by the presence of a thiomorpholine ring substituted with an oxane-4-carbonyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 4-(Oxane-4-carbonyl)thiomorpholine typically involves the reaction of thiomorpholine with oxane-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Oxane-4-carbonyl)thiomorpholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Oxane-4-carbonyl)thiomorpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Oxane-4-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .

Comparison with Similar Compounds

4-(Oxane-4-carbonyl)thiomorpholine can be compared with other similar compounds, such as:

    Morpholine: A structurally related compound where the sulfur atom in thiomorpholine is replaced by an oxygen atom. Morpholine is widely used in the synthesis of pharmaceuticals and agrochemicals.

    Thiomorpholine: The parent compound of this compound, which lacks the oxane-4-carbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

oxan-4-yl(thiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c12-10(9-1-5-13-6-2-9)11-3-7-14-8-4-11/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTCRBUQORWZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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